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Compound of Interest

Compound Name: 3-(4-Nitrophenoxy)oxetane

Cat. No.: B1455571

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data
for the characterization of 3-(4-Nitrophenoxy)oxetane (CAS 1356114-04-9). While peer-
reviewed, experimentally-derived spectra for this specific compound are not widely available in
public databases, this document presents a detailed set of predicted data based on established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in
drug development, offering insights into the structural verification and analysis of this and
structurally related molecules. Methodologies for data acquisition and interpretation are
detailed to provide a framework for laboratory application.

Introduction and Molecular Structure

3-(4-Nitrophenoxy)oxetane is a molecule of interest in medicinal chemistry and materials
science, combining the strained, polar oxetane ring with the electron-withdrawing 4-
nitrophenoxy moiety. The oxetane ring is a valuable motif in drug discovery, often used as a
polar surrogate for gem-dimethyl or carbonyl groups to enhance properties like aqueous
solubility and metabolic stability.[1][2] The 4-nitrophenoxy group provides a rigid aromatic
scaffold and a potential site for further functionalization.

Accurate structural confirmation is the bedrock of any chemical research. Spectroscopic
techniques provide a non-destructive means to elucidate the molecular architecture. This guide
outlines the expected spectroscopic signature of 3-(4-Nitrophenoxy)oxetane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a
molecule in solution. For 3-(4-Nitrophenoxy)oxetane, both *H and 3C NMR are essential for
unambiguous characterization.

Predicted *H NMR Data

The proton NMR spectrum provides information on the chemical environment, number, and
connectivity of hydrogen atoms. The structure is not symmetric, and all protons are expected to
be chemically distinct.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Nitrophenoxy)oxetane in ~0.6
mL of deuterated chloroform (CDClIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrument: A 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

o

Temperature: 298 K

[¢]

Pulse Program: Standard single pulse (zg30)

[¢]

Spectral Width: -2 to 12 ppm

o

Acquisition Time: ~4 seconds

o

Relaxation Delay: 2 seconds

[¢]

Number of Scans: 16-32

» Processing: Apply Fourier transformation, phase correction, and baseline correction.
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Table 1: Predicted *H NMR Spectral Data (400 MHz, CDCIs)
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Predicted Predicted
Label (See Chemical Lo Coupling . .
. . Multiplicity Integration Assignment
Fig. 1) Shift (9, Constant (J,
ppm) Hz)
Ar-H (ortho to
Hc 8.25 d 9.2 2H
NO2)
Ar-H (ortho to
Hb 7.05 d 9.2 2H
0)
O-CH
Ha 5.30-5.20 m - 1H
(Oxetane C3)
CH2
gem = ~7.5,
Hd' 5.05-4.95 m ] 2H (Oxetane
cis=~7.0
C2/C4)
CH:
gem = ~7.5,
Hd 4.80-4.70 m 2H (Oxetane
trans = ~6.0
C2/C4)

Causality and Interpretation:

» Aromatic Region: The 4-nitrophenyl group is a classic AA'BB' spin system. The two protons
ortho to the strongly electron-withdrawing nitro group (Hc) are deshielded and appear far
downfield (~8.25 ppm). The two protons ortho to the electron-donating ether oxygen (Hb) are
more shielded and appear upfield (~7.05 ppm). Both signals are expected to be doublets
with a typical ortho coupling constant of ~9.2 Hz.

o Oxetane Methine (Ha): The proton on the carbon bearing the phenoxy group (C3) is the most
deshielded of the oxetane protons due to the direct attachment of the electronegative oxygen
atom of the ether linkage. It is expected to appear as a multiplet (quintet or similar) around
5.25 ppm due to coupling with the four adjacent methylene protons (Hd and Hd').

o Oxetane Methylenes (Hd, Hd"): The four methylene protons on the oxetane ring are
diastereotopic. They are coupled to each other (geminal coupling) and to the methine proton
(vicinal coupling). This complex coupling results in overlapping multiplets. The protons cis to
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the phenoxy group are typically shifted slightly differently from the trans protons. We predict
two distinct multiplets for these four protons in the range of 4.70-5.05 ppm.

Diagram: Molecular Structure and *H NMR Assignments

Caption: Figure 1. Structure of 3-(4-Nitrophenoxy)oxetane with proton labeling.

Predicted **C NMR Data

Carbon NMR provides information about the carbon skeleton of the molecule.
Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR.

e Instrument: A 400 MHz spectrometer (operating at 100 MHz for 13C).

e Acquisition Parameters:

[¢]

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

[e]

Spectral Width: 0 to 200 ppm.

[e]

Acquisition Time: ~1.5 seconds.

o

Relaxation Delay: 2 seconds.

[¢]

Number of Scans: 1024-4096 (due to low natural abundance of 13C).

e Processing: Apply Fourier transformation with exponential multiplication, phase correction,
and baseline correction. Calibrate using the CDCls solvent peak at 77.16 ppm.

Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCls)
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Predicted Chemical Shift Assignment (See Fig. 1 for

. Rationale

(0, ppm) numbering)

Quaternary carbon attached to
162.5 C1 (Ar-O) )

ether oxygen, deshielded.

Quaternary carbon attached to
142.0 C5 (Ar-NO2) _ _

nitro group, deshielded.

Aromatic CH ortho to nitro
126.0 C3, C7 (Ar-CH)

group.

Aromatic CH ortho to ether
115.0 C2, C6 (Ar-CH)

oxygen.

Methylene carbons of the
74.0 C9, C10 (Oxetane CH2) oxetane ring, deshielded by

ring oxygen.

Methine carbon attached to the
72.5 C8 (Oxetane CH) ether oxygen, highly

deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A thin film of the neat liquid or solid compound is placed between two
potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a
small amount of the solid sample with KBr powder and pressing it into a disc.

e Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
e Acquisition Parameters:

o Scan Range: 4000 - 400 cm~1
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o Resolution: 4 cm™!

o Number of Scans: 16

» Processing: A background spectrum is collected and automatically subtracted from the

sample spectrum.

Table 3: Predicted IR Absorption Bands

Predicted ) ) . ]
Intensity Vibration Type Functional Group
Frequency (cm™?)
~3100 Medium C-H Stretch Aromatic C-H
) Aliphatic C-H
~2950 Medium C-H Stretch
(Oxetane)
~1590, ~1490 Strong C=C Stretch Aromatic Ring
N=0O Asymmetric )
~1520 Very Strong Nitro (NO2)
Stretch
N=0O Symmetric )
~1345 Very Strong Nitro (NO2)
Stretch
C-0O-C Asymmetric
~1250 Strong Aryl Ether
Stretch
C-O-C Symmetric
~1040 Strong Aryl Ether
Stretch
C-0O-C Symmetric Oxetane Ring
~980 Strong

Stretch

("breathing")

Causality and Interpretation:

The IR spectrum is expected to be dominated by characteristic absorptions. The two most

prominent features will be the very strong stretches of the nitro group at approximately 1520

cm~1 (asymmetric) and 1345 cm~1 (symmetric). The presence of the aryl ether linkage will be

confirmed by strong C-O-C stretching bands. The strained oxetane ring also has a
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characteristic symmetric C-O-C stretching mode (ring "breathing") which is typically observed
near 980 cm~1,[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues through
fragmentation patterns.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or
acetonitrile) is introduced via direct infusion or through a GC or LC inlet.

¢ Instrument: A mass spectrometer capable of electron ionization (El) for fragmentation
analysis and/or electrospray ionization (ESI) for accurate mass determination.

e Acquisition Parameters (El):

[¢]

lonization Mode: Electron lonization (EI)

o

Electron Energy: 70 eV

o

Source Temperature: 200-250 °C

o

Mass Range: m/z 40-400

o Data Analysis: The resulting mass spectrum plots relative abundance against m/z. High-
resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

e Molecular Formula: CoHaNO4

» Molecular Weight: 195.17 g/mol

¢ High-Resolution MS (HRMS): Predicted m/z for [M+H]* (ESI): 196.0604; for [M]*" (El):
195.0532.
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Predicted Fragmentation Pattern (El):

The molecular ion (M*") at m/z 195 is expected to be observed. The fragmentation is likely
dictated by the cleavage of the ether bond and the decomposition of the oxetane and nitro-
phenyl moieties.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

- C3HsO

CoHoNO4
m/z = 195

- CsHaNO
(Molecular lon) e

Click to download full resolution via product page

Caption: Figure 2. Plausible EI fragmentation pathway for 3-(4-Nitrophenoxy)oxetane.

Causality and Interpretation:

e m/z 195 (Molecular lon): The parent peak, confirming the molecular weight.

» m/z 138: This significant peak would arise from the cleavage of the C3-O bond of the
oxetane, resulting in the stable 4-nitrophenoxy radical cation.

e m/z 122: A subsequent loss of an oxygen atom from the nitro group of the m/z 138 fragment.

e m/z 57: This peak corresponds to the oxetan-3-yl cation, formed by the alternative cleavage
of the C3-O bond.

e m/z 41: Loss of oxygen from the oxetanyl cation to form an allyl cation.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization
of 3-(4-Nitrophenoxy)oxetane. The predicted *H NMR, 3C NMR, IR, and MS data are based
on the well-established chemical properties of the constituent functional groups. The provided
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protocols and interpretations offer a robust framework for scientists to confirm the identity and
purity of this compound in a laboratory setting. The convergence of data from these orthogonal
techniques would provide unequivocal structural proof.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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